

# 3-(Benzyloxy)cyclobutanol molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Benzyloxy)cyclobutanol

Cat. No.: B174870

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An In-Depth Technical Guide to **3-(Benzyloxy)cyclobutanol**: Synthesis, Properties, and Applications in Drug Discovery

## Introduction

**3-(Benzyloxy)cyclobutanol** is a key organic compound featuring a four-membered cyclobutane ring, a structural motif of increasing interest in medicinal chemistry.<sup>[1]</sup> The presence of a hydroxyl group and a benzyloxy substituent provides two functional handles for further chemical modification, making it a valuable building block in the synthesis of complex molecular architectures. The cyclobutane ring itself imparts a degree of three-dimensionality to molecules, a desirable trait in modern drug design for improving target specificity and physicochemical properties.<sup>[1]</sup> This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of **3-(Benzyloxy)cyclobutanol** for researchers and professionals in drug development.

## Physicochemical Properties

The fundamental properties of **3-(Benzyloxy)cyclobutanol** are summarized below. The compound exists as cis and trans diastereomers, which can exhibit different physical properties.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[2][3]
Molecular Weight	178.23 g/mol	[2][3]
CAS Number	100058-61-5 (for mixture or unspecified isomer)	[2][3]
CAS Number (trans-isomer)	1383813-54-4	[4][5]
Appearance	Colorless to yellow oil/liquid	[2][3]
Boiling Point (trans-isomer)	286.5 ± 33.0 °C at 760 mmHg	[4]
Density (trans-isomer)	1.1 ± 0.1 g/cm <sup>3</sup>	[4]
Synonyms	3-(Phenylmethoxy)cyclobutan-1-ol	[2]

## Synthesis of 3-(Benzyloxy)cyclobutanol

A common and reliable method for the synthesis of **3-(Benzyloxy)cyclobutanol** is the reduction of its ketone precursor, 3-(Benzyloxy)cyclobutan-1-one. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH<sub>4</sub>).

### Causality of Experimental Choices:

The choice of sodium borohydride is strategic. It is a selective reducing agent for aldehydes and ketones and is known for its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride (LAH). The reaction is typically run in a protic solvent like methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. Cooling the reaction to 0 °C is a standard precautionary measure to control the initial exothermic reaction rate upon addition of the hydride reagent.

### Experimental Protocol: Reduction of 3-(Benzyloxy)cyclobutan-1-one

This protocol is adapted from established synthetic procedures.[3]

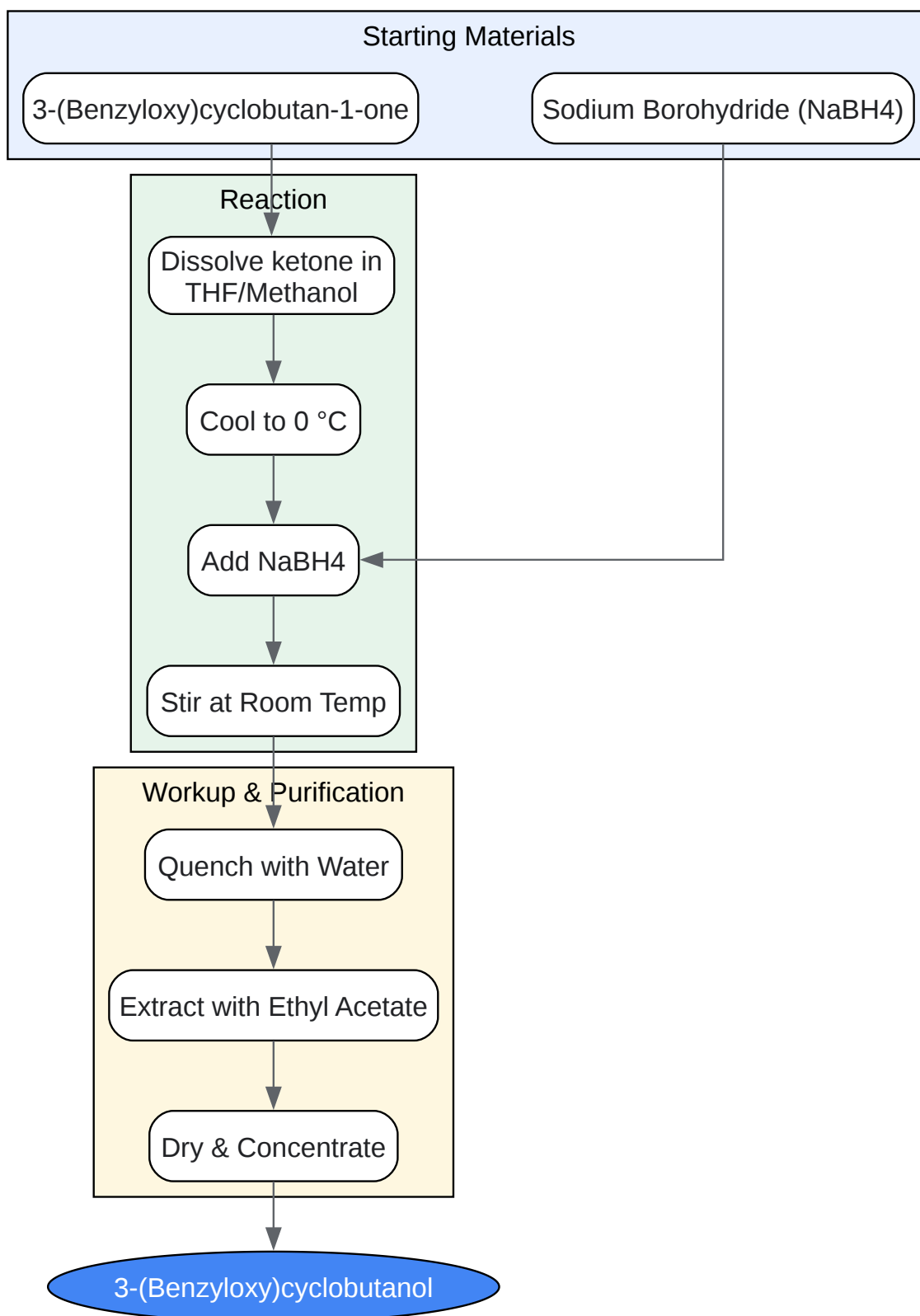
## Materials:

- 3-(Benzyloxy)cyclobutan-1-one (1.0 eq)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.1 eq)
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Dissolve 3-(Benzyloxy)cyclobutan-1-one (e.g., 2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL) in a round-bottomed flask.[\[3\]](#)
- Cool the reaction flask to 0 °C in an ice bath.
- Slowly add sodium borohydride (e.g., 0.475 g, 12.5 mmol) to the solution in portions.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[\[3\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into water (30 mL) to quench any remaining  $\text{NaBH}_4$ .
- Extract the aqueous layer with ethyl acetate (2 x 30 mL).[\[3\]](#)
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **3-(Benzyloxy)cyclobutanol** as a yellow oil (typical yield: ~90%).  
[\[3\]](#)

## Synthesis Workflow Diagram



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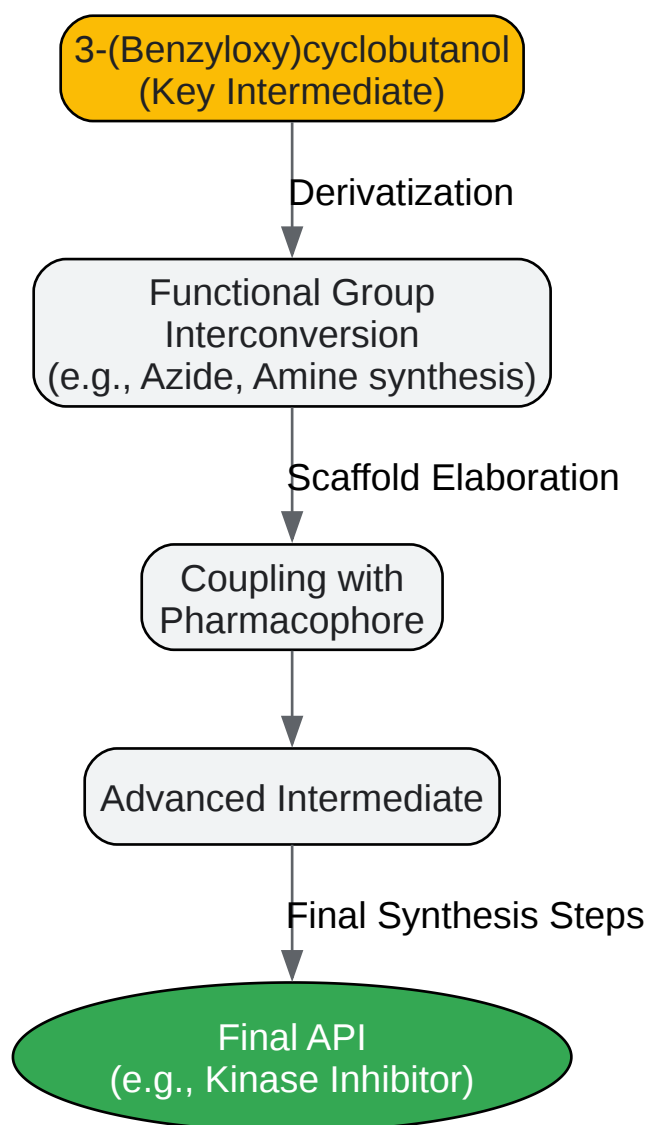
Caption: Synthesis of **3-(Benzyloxy)cyclobutanol** via ketone reduction.

## Applications in Drug Discovery and Development

**3-(Benzyloxy)cyclobutanol** serves as a versatile intermediate in the synthesis of pharmaceutical agents. Its precursor, 3-(Benzyloxy)cyclobutan-1-one, is noted as a key starting material for various medicines, including HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors.[6] The utility of this scaffold lies in its ability to introduce a constrained, three-dimensional cyclobutane core into a target molecule, which can enhance binding affinity and optimize pharmacokinetic properties.

For instance, the hydroxyl group of **3-(Benzyloxy)cyclobutanol** can be converted into a leaving group for nucleophilic substitution, or it can be used as a point of attachment for ester or ether linkages. The benzyloxy group can be readily removed via hydrogenolysis to reveal a secondary alcohol, providing another site for chemical diversification.

## Role as a Key Intermediate in Drug Synthesis



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Caption: Role of **3-(Benzyloxy)cyclobutanol** in a drug discovery pipeline.

## Safety and Handling

While specific safety data for **3-(Benzyloxy)cyclobutanol** is not readily available, data for its precursor, 3-(Benzyloxy)cyclobutan-1-one, indicates potential hazards. The ketone is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]

- GHS Hazard Statements (for 3-(Benzyloxy)cyclobutan-1-one): H302, H312, H332.[7]

Given the structural similarity, it is prudent to handle **3-(Benzyloxy)cyclobutanol** with appropriate care. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consulting the material's specific Safety Data Sheet (SDS) from the supplier is mandatory.

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- To cite this document: BenchChem. [3-(Benzyloxy)cyclobutanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174870#3-benzyloxy-cyclobutanol-molecular-weight-and-formula]

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